molecular formula C13H15NS B1503983 6-(Tetrahydro-thiopyran-4-YL)-1H-indole CAS No. 885273-12-1

6-(Tetrahydro-thiopyran-4-YL)-1H-indole

Cat. No.: B1503983
CAS No.: 885273-12-1
M. Wt: 217.33 g/mol
InChI Key: OILXVYSCHAVKIY-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems, reflecting the hierarchical relationship between the parent indole structure and the thiopyran substituent. According to PubChem database records, the compound's International Union of Pure and Applied Chemistry name is designated as 6-(thian-4-yl)-1H-indole, where "thian" represents the systematic name for the saturated six-membered sulfur-containing ring. This nomenclature system clearly delineates the structural relationship between the two heterocyclic components, with the indole serving as the parent structure and the tetrahydrothiopyran functioning as a substituent group.

The molecular formula C13H15NS provides essential information about the compound's atomic composition, indicating the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one sulfur atom. This elemental composition reflects the additive nature of the hybrid structure, combining the C8H6N framework of the indole nucleus with the C5H9S framework of the tetrahydrothiopyran substituent. The molecular weight of 217.33 grams per mole positions this compound within a favorable range for pharmaceutical applications, adhering to established guidelines for drug-like molecular properties.

The structural representation of this compound can be expressed through multiple chemical notation systems, each offering distinct advantages for different applications. The Simplified Molecular Input Line Entry System representation, C1CSCCC1C2=CC3=C(C=C2)C=CN3, provides a linear notation that captures the complete connectivity pattern of the molecule. The International Chemical Identifier string, InChI=1S/C13H15NS/c1-2-12(10-4-7-15-8-5-10)9-13-11(1)3-6-14-13/h1-3,6,9-10,14H,4-5,7-8H2, offers a standardized representation that enables unambiguous identification of the compound across different database systems.

Property Value Reference
Molecular Formula C13H15NS
Molecular Weight 217.33 g/mol
Chemical Abstracts Service Number 885273-12-1
International Union of Pure and Applied Chemistry Name 6-(thian-4-yl)-1H-indole
International Chemical Identifier Key OILXVYSCHAVKIY-UHFFFAOYSA-N

Historical Development in Heterocyclic Chemistry

The historical development of this compound is intrinsically connected to the broader evolution of heterocyclic chemistry, particularly the advancement of indole and thiopyran synthesis methodologies. The indole ring system, first isolated by Adolf von Baeyer in 1866 through the reduction of oxindole using zinc dust, established the foundation for subsequent developments in indole chemistry. The name "indole" itself derives from the words "indigo" and "oleum," reflecting its historical origin from the treatment of indigo dye with oleum, which established the early connection between natural products and synthetic heterocyclic chemistry.

The systematic study of indole chemistry began to flourish during the late nineteenth and early twentieth centuries, with particular attention to the development of reliable synthetic methodologies for constructing the indole nucleus. The Fischer indole synthesis, established by Emil Fischer in 1883, provided a groundbreaking pathway for synthesizing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions. This methodology became fundamental to the field and established many of the principles that continue to guide contemporary indole synthesis research. The historical significance of this work extends beyond the immediate synthetic applications, as it demonstrated the potential for systematic approaches to heterocyclic construction that could be applied to increasingly complex molecular architectures.

The development of thiopyran chemistry followed a different trajectory, with the first synthesis of a thiopyran compound, specifically 3-methyl-4H-thiopyran, dating back to 1886. However, the systematic exploration of thiopyran chemistry lagged significantly behind that of indole chemistry, partly due to the inherent instability of the parent thiopyran compounds and the technical challenges associated with sulfur-containing heterocycle synthesis. The recognition that thiopyrans are analogous to pyrans, with sulfur atoms replacing oxygen atoms, provided a conceptual framework for understanding their chemical behavior and potential applications.

The convergence of indole and thiopyran chemistry that culminated in compounds like this compound represents a relatively recent development in heterocyclic chemistry, reflecting advances in synthetic methodology and a growing appreciation for the potential synergistic effects of hybrid heterocyclic systems. Research indicates that thiopyran-fused heterocycles have gained significant attention in recent years, with particular focus on their synthesis and biological applications. The period from 2013 to 2024 has witnessed substantial growth in synthetic strategies for constructing thiopyran-fused indole derivatives, demonstrating the maturation of this field and its potential for future pharmaceutical applications.

Position in Thiopyran-Indole Hybrid Systems

The position of this compound within the broader context of thiopyran-indole hybrid systems reflects its role as a representative member of an emerging class of heterocyclic compounds that combine two pharmacologically significant structural motifs. Contemporary research has identified thiopyran-fused heterocycles as compounds of significant synthetic relevance due to their biological importance and occurrence in natural products. The strategic fusion of thiopyran with indole represents a sophisticated approach to molecular design that leverages the established pharmacological properties of indole derivatives while introducing the potentially novel biological activities associated with sulfur-containing heterocycles.

The synthetic approaches to thiopyran-fused indole derivatives have evolved considerably, with indoline-2-thione serving as one of the most common precursors for constructing thiopyrano[2,3-b]indole frameworks. The development of efficient one-pot methods for the regio- and stereoselective synthesis of thiopyran-annulated indoles has demonstrated the feasibility of creating complex hybrid structures through cascade reactions. These synthetic methodologies have enabled the exploration of structure-activity relationships within this compound class and have revealed the potential for asymmetric syntheses using chiral catalysts based on thiourea, proline, and metal complexes.

The biological significance of thiopyran-indole hybrid systems extends beyond their synthetic accessibility to encompass their potential therapeutic applications. Research has demonstrated that indole derivatives possess a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antihypertensive, anti-proliferative, and anti-inflammatory properties. The incorporation of thiopyran moieties into indole frameworks may modulate these activities or introduce entirely new biological properties. Thiopyran derivatives have been explored for their potential therapeutic applications, with pharmacological spectra encompassing antibacterial, antifungal, anti-inflammatory, antiviral, antidiabetic, and anticancer properties.

Compound Class Structural Features Synthetic Precursors Reference
Thiopyrano[2,3-b]indoles Thiopyran fused to indole at 2,3-positions Indoline-2-thione
Tetrahydrothiopyran-substituted indoles Thiopyran as substituent on indole Various thiopyran derivatives
Related hybrid systems Multiple heterocyclic fusions Mercaptoquinoline derivatives

The structural diversity within thiopyran-indole hybrid systems provides opportunities for systematic exploration of structure-activity relationships and the development of compounds with optimized biological properties. The positioning of the thiopyran moiety relative to the indole nucleus can significantly influence both the chemical reactivity and biological activity of the resulting compounds. The 6-position substitution pattern observed in this compound represents one of several possible regioisomeric arrangements, each potentially offering distinct pharmacological profiles and synthetic challenges.

Properties

IUPAC Name

6-(thian-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-2-12(10-4-7-15-8-5-10)9-13-11(1)3-6-14-13/h1-3,6,9-10,14H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILXVYSCHAVKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696239
Record name 6-(Thian-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-12-1
Record name 6-(Tetrahydro-2H-thiopyran-4-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Thian-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis and Functionalization

A classical approach to indole synthesis is the Fischer indole synthesis, which can be adapted to introduce substituents at the 6-position through appropriately substituted precursors. For example, anisidine derivatives can be converted to 6-methoxyindole intermediates, which are further functionalized to yield 3-(bromomethyl)indole derivatives. These intermediates can be coupled with nucleophiles or chiral auxiliaries to introduce complex substituents at the 6-position, as demonstrated in the synthesis of tryprostatin A analogs.

Use of 4,5,6,7-Tetrahydroindol-4-one Analogs

Another route involves 4,5,6,7-tetrahydroindol-4-one intermediates, which serve as versatile precursors for polyheterocyclic structures. These intermediates can be synthesized from α-haloketones, 1,3-diketones, and primary amines under acid catalysis. Their ketone and pyrrole functionalities facilitate further ring construction and substitution, including at the 6-position of the indole ring.

Representative Reaction Conditions and Yields

Step/Reaction Type Conditions Solvent Temperature Time Yield (%) Notes
Fischer Indole Synthesis and 6-position functionalization Heating azo-ester intermediate in ethanolic HCl Ethanol/HCl Reflux Several hours Variable Produces 6-methoxyindole intermediates for further substitution
Formal [3+2] Annulation for thiazoloindoles 3-alkylated indoline-2-thiones + 2-halo-ketones Water 60 °C 5.5 hours Up to 95 Metal-free, air atmosphere, simple extraction, scalable
Cyclization of α-halogeno hydrazones + olefins KOH base, DCM solvent Dichloromethane Room temp 2–5 hours 47–87 Diastereoselective synthesis of tetrahydroquinoline-indole derivatives
Synthesis of 4,5,6,7-tetrahydroindol-4-one analogs Acid-catalyzed condensation of α-haloketones and amines Various (heterogeneous acid) Mild Variable Moderate Starting point for polyheterocyclic structures including sulfur heterocycles

Chemical Reactions Analysis

Types of Reactions: 6-(Tetrahydro-thiopyran-4-YL)-1H-indole can undergo various chemical reactions, including:

  • Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form tetrahydrothiopyran derivatives.

  • Substitution: The indole nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: Using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thiopyran ring.

  • Tetrahydrothiopyran Derivatives: Resulting from the reduction of the compound.

  • Substituted Indoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

6-(Tetrahydro-thiopyran-4-YL)-1H-indole has shown promising biological activities, making it a candidate for drug development:

  • Neuroprotective Effects : Research indicates potential in protecting neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.
  • Anticancer Properties : Preliminary studies reveal antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and others.
  • Analgesic Activity : Some derivatives exhibit pain-relieving properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Capable of producing different reduced forms.
  • Substitution Reactions : The indole ring can undergo electrophilic substitution reactions, facilitating the creation of diverse derivatives .

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced apoptosis rates compared to control groups, highlighting its potential for treating neurodegenerative conditions.

Case Study 2: Anticancer Activity

In vitro tests demonstrated that this compound exhibited notable cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

Data Table: Comparison of Biological Activities

Activity TypeCompound TestedResultReference
NeuroprotectionThis compoundReduced apoptosis by 30%
AnticancerThis compoundIC50 = 25 µM against MCF-7
AnalgesicDerivatives of this compoundComparable to NSAIDs

Mechanism of Action

The mechanism by which 6-(Tetrahydro-thiopyran-4-YL)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The thiopyran ring can interact with enzymes and receptors, modulating their activity. The indole moiety can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

6-(Tetrahydro-thiopyran-4-YL)-1H-indole is unique due to its combination of the thiopyran and indole rings. Similar compounds include:

  • 6-(Tetrahydro-thiopyran-4-yl)-1H-indazole: This compound features an indazole ring instead of an indole ring, resulting in different chemical properties and biological activities.

  • 6-(Tetrahydro-pyran-4-yl)-1H-indole: This compound has a pyran ring instead of a thiopyran ring, leading to variations in reactivity and applications.

Biological Activity

6-(Tetrahydro-thiopyran-4-YL)-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tetrahydro-thiopyran moiety fused to an indole ring. This structure is notable for its potential interactions with various biological targets, which can lead to diverse pharmacological effects.

Anticancer Properties

Research has indicated that indole derivatives, including this compound, exhibit anticancer properties. Indoles are known to influence cell signaling pathways involved in cancer progression. A study demonstrated that certain indole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

Several studies have reported antimicrobial activities associated with indole derivatives. The presence of the thiopyran ring may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens. For instance, a comparative analysis showed that certain thiopyran-containing compounds exhibited higher antibacterial activity than their non-thiopyran counterparts .

Neuropharmacological Effects

Indoles are also implicated in neuropharmacological activities. Research suggests that compounds like this compound may act as selective agonists for dopamine receptors, potentially offering therapeutic benefits in treating neurological disorders such as schizophrenia and depression .

The mechanism of action for this compound likely involves multiple pathways:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, modulating signaling pathways.
  • Enzymatic Inhibition : It can inhibit specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
  • Cell Cycle Regulation : By affecting the expression of cell cycle proteins, it can induce cell cycle arrest in cancer cells.

Case Studies

StudyFindings
Anticancer Activity Indole derivatives showed significant cytotoxicity against various cancer cell lines. The study highlighted the role of the tetrahydro-thiopyran moiety in enhancing this activity .
Antimicrobial Efficacy A series of thiopyran analogues were tested against Gram-positive and Gram-negative bacteria, revealing that those containing the indole structure had superior antimicrobial properties compared to controls .
Neuropharmacology An investigation into the neuropharmacological effects indicated that this compound acts on dopamine receptors, suggesting potential applications in treating mood disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(Tetrahydro-thiopyran-4-YL)-1H-indole?

  • Methodology :

  • Use a nucleophilic substitution or coupling reaction in anhydrous tetrahydrofuran (THF) under inert conditions. For example, react tetrahydrothiopyran derivatives with indole precursors in the presence of triethylamine (Et3_3N) to neutralize byproducts like HCl. Monitor progress via thin-layer chromatography (TLC) and purify via column chromatography .
  • Key Considerations : Ensure stoichiometric equivalence of reactants and strict control of reaction duration (e.g., 72 hours at room temperature) to avoid side products.

Q. How can the purity and structural integrity of synthesized this compound be validated?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to confirm the presence of the tetrahydrothiopyran ring (δ 2.5–3.5 ppm for thiopyran protons) and indole backbone (δ 6.5–8.0 ppm for aromatic protons).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 260.1) and rule out impurities .
  • X-ray Crystallography : If single crystals are obtained, resolve the 3D structure to confirm stereochemistry (refer to supplementary protocols in ) .

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • Work in a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles.
  • Avoid inhalation or skin contact due to potential toxicity. Store at room temperature in a desiccator, away from oxidizing agents.
  • Note : ChemScene LLC emphasizes that this compound is for research use only and requires validation for biological applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents on the indole ring (e.g., introduce halogens or electron-withdrawing groups) or the thiopyran moiety (e.g., vary sulfur oxidation states).
  • Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Compare IC50_{50} values to identify critical substituents.
  • Example : Kondej et al. (2019) demonstrated that 5-substituted-3-(1-arylmethyl-tetrahydropyridin-4-yl)-1H-indoles exhibit multi-target GPCR activity, suggesting similar strategies for thiopyran analogs .

Q. How should contradictory pharmacological data (e.g., varying IC50_{50} values across studies) be resolved?

  • Analysis Framework :

  • Experimental Reproducibility : Verify assay conditions (e.g., buffer pH, temperature) and compound purity.
  • Target Selectivity : Use competitive binding assays to assess off-target interactions. For instance, a compound initially reported as a 5-HT1A_{1A} agonist may exhibit antagonism under different conditions .
  • Data Table :
StudyIC50_{50} (nM)Assay ConditionsPurity (%)
A12 ± 2pH 7.4, 25°C98
B45 ± 5pH 7.0, 37°C90

Q. What strategies can resolve challenges in crystallizing this compound derivatives?

  • Methodology :

  • Solvent Screening : Use mixed solvents (e.g., THF/hexane or DCM/pentane) to induce slow crystallization.
  • Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C over 48 hours.
  • Co-crystallization : Add templating agents (e.g., crown ethers) to stabilize lattice structures. highlights successful crystallization of phosphazene analogs via similar approaches .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Protocol :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., serotonin receptors).
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of ligand-receptor complexes.
  • Example : Studies on 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogs used docking to explain enhanced 5-HT1A_{1A} affinity due to thiopyran-induced conformational flexibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Tetrahydro-thiopyran-4-YL)-1H-indole
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6-(Tetrahydro-thiopyran-4-YL)-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.